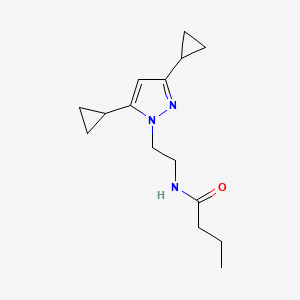

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide

Description

Properties

IUPAC Name |

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-2-3-15(19)16-8-9-18-14(12-6-7-12)10-13(17-18)11-4-5-11/h10-12H,2-9H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQVSYYYDDBJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: In biological research, this compound can be used to study the effects of pyrazole derivatives on various biological systems. Its structural features make it a valuable tool for investigating enzyme interactions and receptor binding.

Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug development.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. This can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would require data on:

Structural Analogs

- Example analogs :

- N-(2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyl)butyramide : Replacement of cyclopropyl groups with phenyl rings.

- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)butyramide : Simplified alkyl substituents.

- Electron distribution: Cyclopropyl’s electron-withdrawing/donating effects vs. phenyl’s aromaticity .

Pharmacological Properties

- Table 1 : Comparative data (hypothetical)

| Compound | IC₅₀ (nM) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Target compound | 12 ± 2 | 3.1 | 0.45 |

| N-(2-(3,5-diphenyl-...)butyramide | 45 ± 5 | 4.8 | 0.12 |

| N-(2-(3,5-dimethyl-...)butyramide | 120 ± 10 | 2.3 | 1.20 |

Thermodynamic and Kinetic Stability

- Cyclopropyl vs. other substituents : Cyclopropane’s ring strain may reduce thermal stability but enhance metabolic resistance compared to linear alkyl groups .

Research Findings and Challenges

- Computational modeling : Molecular docking studies (absent in evidence) might predict enhanced target binding due to cyclopropyl-induced conformational rigidity.

- Synthetic challenges : Cyclopropanation steps often require specialized reagents (e.g., Simmons-Smith conditions), increasing synthesis complexity .

Biological Activity

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide (referred to as DPP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of DPP, including its mechanisms of action, therapeutic properties, and comparisons with related compounds.

Structural Overview

DPP is characterized by a pyrazole ring substituted with dicyclopropyl groups and a butyramide functional group. This structure contributes to its distinct chemical reactivity and biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| DPP | Pyrazole ring with dicyclopropyl groups | Potential for high binding affinity |

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)butyramide | Dimethyl substitutions instead of dicyclopropyl | Different steric hindrance |

| N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | Benzenesulfonamide group | Variation in solubility and activity |

DPP's biological activity is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in critical metabolic pathways. Research indicates that DPP can inhibit enzymatic activity by mimicking natural substrates, thus disrupting normal cellular functions.

Target Interactions

- Cyclin-A2 and Cyclin-dependent kinase 2 (CDK2) : DPP has been shown to bind to these proteins, potentially influencing cell cycle progression and proliferation. This interaction suggests a role in cancer therapies aimed at regulating cell growth.

Therapeutic Properties

DPP exhibits several promising therapeutic properties:

- Anti-inflammatory Effects : Preliminary studies indicate that DPP may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Anticancer Activity : The compound has shown potential in preclinical models for inhibiting tumor growth, likely through its effects on cell cycle regulation.

- Antimicrobial Properties : Some derivatives of pyrazole compounds have demonstrated antimicrobial activity, suggesting that DPP may also possess similar properties.

Preclinical Studies

In various preclinical studies, DPP has demonstrated significant efficacy in:

- Cell Line Models : Studies using cancer cell lines have shown that DPP can induce apoptosis and inhibit proliferation.

- Animal Models : In vivo studies have indicated that treatment with DPP results in reduced tumor size and improved survival rates in model organisms.

Comparative Analysis

DPP's activity has been compared to other similar compounds to assess its unique benefits:

| Compound | Activity | Notes |

|---|---|---|

| DPP | High anti-cancer potential | Unique structural features enhance binding affinity |

| Dimethyl-Pyrazole | Moderate effects | Lacks dicyclopropyl substitution |

| Benzene-Sulfonamide Derivative | Variable activity | Differences in solubility impact efficacy |

Q & A

Q. Q1. What are the key steps in synthesizing N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide, and how can purity be optimized?

The synthesis typically involves:

- Stepwise functionalization : Coupling a pyrazole precursor (e.g., 3,5-dicyclopropyl-1H-pyrazole) with a butyramide-containing ethyl chain via nucleophilic substitution or amidation. Reaction conditions (e.g., anhydrous solvents, catalysts like palladium acetate) are critical to minimize side products .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or preparative HPLC ensures high purity (>95%). Spectral validation (NMR, MS) confirms structural integrity .

Advanced Synthesis Challenges

Q. Q2. What methodological challenges arise in optimizing the yield of this compound?

- Reaction specificity : Competing reactions (e.g., over-alkylation) require precise stoichiometry and temperature control (e.g., reflux at 120°C in DMF under inert gas) .

- Cyclopropyl stability : The dicyclopropyl groups are prone to ring-opening under acidic conditions; pH-neutral or mild basic conditions are preferred .

- Scale-up limitations : Batch-to-batch variability in academic settings necessitates DoE (Design of Experiments) approaches to identify critical parameters .

Structural Elucidation

Q. Q3. How can advanced crystallographic methods resolve ambiguities in the compound’s conformation?

- Single-crystal X-ray diffraction : Using SHELX software for refinement, particularly for resolving cyclopropyl ring puckering and amide bond geometry .

- DFT calculations : Benchmarking experimental NMR shifts (e.g., , ) against density-functional theory (e.g., B3LYP/6-311+G(d,p)) validates electronic structure .

Biological Activity and Target Identification

Q. Q4. What methodologies identify biological targets for this compound?

- Kinase profiling : High-throughput screening against kinase libraries (e.g., CDK2, CDK4) using fluorescence polarization assays. IC values are derived from dose-response curves .

- CRAC channel modulation : Patch-clamp electrophysiology to assess calcium influx inhibition, as seen in structurally related pyrazole derivatives .

Computational Modeling

Q. Q5. How can DFT and docking studies predict the compound’s interaction with enzymes?

- Electronic properties : B3LYP/def2-TZVP calculations determine frontier molecular orbitals (HOMO/LUMO), correlating with redox activity and nucleophilic attack susceptibility .

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., CDK2 PDB: 1HCL), highlighting key hydrogen bonds with cyclopropyl groups .

Data Contradictions in Bioactivity

Q. Q6. How to resolve discrepancies in reported biological activity across studies?

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., apoptosis vs. proliferation) require standardized protocols (e.g., NIH/NCATS guidelines).

- Metabolic stability : LC-MS/MS quantifies metabolite interference (e.g., hydrolysis of the butyramide group) in conflicting studies .

Derivative Design and SAR

Q. Q7. What strategies improve selectivity in pyrazole-ethylbutyramide derivatives?

- Substituent engineering : Introducing electron-withdrawing groups (e.g., -CF) on the pyrazole ring enhances kinase selectivity by modulating π-π stacking .

- Linker optimization : Replacing the ethyl spacer with a polyethylene glycol (PEG) chain reduces off-target binding in CRAC channel studies .

Analytical Method Validation

Q. Q8. How to validate HPLC methods for quantifying this compound in biological matrices?

- Column selection : C18 columns with 0.1% formic acid in acetonitrile/water gradients achieve baseline separation from metabolites .

- LOQ determination : Spike-and-recovery experiments in plasma (LOQ: 10 nM) ensure sensitivity for pharmacokinetic studies .

Regulatory Considerations

Q. Q9. What regulatory guidelines apply to preclinical testing of this compound?

- ICH M7 : Control of mutagenic impurities (e.g., alkylating agents) via Ames testing and QSAR predictions.

- OECD 423 : Acute toxicity profiling in rodents to establish safe dosing thresholds .

Stability Under Experimental Conditions

Q. Q10. How does the compound degrade under physiological conditions, and how is this mitigated?

- Hydrolysis pathways : The butyramide group is susceptible to esterase-mediated cleavage. Stability studies (pH 7.4, 37°C) with LC-MS monitoring inform formulation strategies (e.g., prodrug design) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.